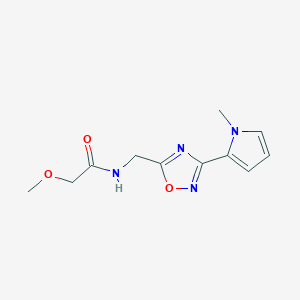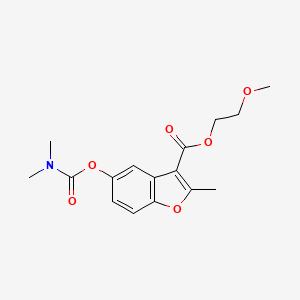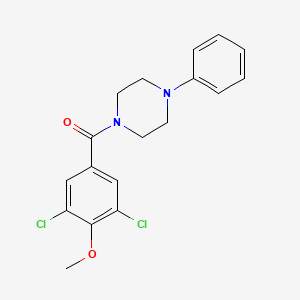![molecular formula C9H16N2O B2970054 [2-(Cyclohex-1-en-1-yl)ethyl]urea CAS No. 251468-93-6](/img/structure/B2970054.png)
[2-(Cyclohex-1-en-1-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A new polyaniline (PANI) derivative, poly [2- (cyclohex-2-en-1-yl)aniline], was synthesized for the first time . It was shown by varying the synthetic parameters that the highest polymer yield was obtained if HNO3 and (NH4)2S2O8 were used .Molecular Structure Analysis
The molecular structure of “2-(Cyclohexen-1-yl)ethylurea” is complex. The molecular weight of a related compound, 2- (1-Cyclohexenyl)cyclohexanone, is 178.2707 .Aplicaciones Científicas De Investigación
Cancer Research Applications
One of the earliest applications of compounds structurally related to 2-(Cyclohexen-1-yl)ethylurea is in cancer research. 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea, a compound with a similar cyclohexyl moiety, has been studied for its absorption, distribution, excretion, and biotransformation in animals due to its potent anticancer activity. This compound shows rapid degradation in plasma and is primarily excreted by the kidneys, with significant implications for its use as a chemotherapeutic agent (Oliverio et al., 1970).
Polymer Science and Environmental Applications
Dimeric zinc complexes have been utilized in the asymmetric alternating copolymerization of cyclohexene oxide and CO2, demonstrating the potential of cyclohexene-based compounds in creating sustainable polymers (Nakano et al., 2003). This process aligns with environmental sustainability efforts by incorporating CO2 into valuable materials.
Nucleoside Analogues for Biomedical Research
Cyclohexyl derivatives have been explored in the synthesis of nucleoside analogues, such as the study on (1S,2R/1R,2S)-aminocyclohexyl glycyl thymine PNA. These compounds show differential effects in hybridizing with complementary DNA and RNA, highlighting their potential in biomedical research (Govindaraju et al., 2003).
Material Science Applications
The cyclohexane moiety is also significant in materials science, as demonstrated by the synthesis of core-shell polyurethane-polydimethylsiloxane particles in cyclohexane and supercritical carbon dioxide. These materials, synthesized by step-growth polymerization, highlight the versatility of cyclohexane derivatives in creating novel materials with potential applications ranging from biomedical devices to advanced coatings (Chambon et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, 2-Cyclohexen-1-one, indicates that it is flammable and toxic if swallowed . It is fatal in contact with skin or if inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRXEHITALYOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one](/img/structure/B2969976.png)





![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2969988.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2969990.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)

